molecular formula C21H18ClN3O5S B11370148 Methyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Methyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11370148
M. Wt: 459.9 g/mol
InChI Key: ZDEDPZKFVZPKMJ-UHFFFAOYSA-N
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Description

Methyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a sulfonyl pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Coupling with Benzoate Ester: The final step involves coupling the pyrimidine derivative with methyl 2-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The sulfonyl and pyrimidine groups play a crucial role in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrimidine ring and the sulfonyl group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

Molecular Formula

C21H18ClN3O5S

Molecular Weight

459.9 g/mol

IUPAC Name

methyl 2-[[5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18ClN3O5S/c1-13-6-5-7-14(10-13)12-31(28,29)21-23-11-16(22)18(25-21)19(26)24-17-9-4-3-8-15(17)20(27)30-2/h3-11H,12H2,1-2H3,(H,24,26)

InChI Key

ZDEDPZKFVZPKMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C(=O)OC)Cl

Origin of Product

United States

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